

# Technical Guide: Chemical Properties of 2-[(4-Aminobenzoyl)amino]pentanedioic Acid

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## Compound of Interest

2-[(4-

Compound Name: *Aminobenzoyl)amino]pentanedioic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **2-[(4-Aminobenzoyl)amino]pentanedioic acid**. The information is structured to serve as an essential resource for researchers and professionals in drug development and related scientific fields. This document details the compound's identity, physicochemical properties, and its role in biological pathways, supplemented with detailed experimental protocols and logical diagrams.

## Compound Identity and Structure

**2-[(4-Aminobenzoyl)amino]pentanedioic acid** is a dipeptide derivative. It is formed from the formal condensation of the carboxylic acid group of 4-aminobenzoic acid with the amino group of glutamic acid.<sup>[1]</sup> The L-isomer, N-(4-Aminobenzoyl)-L-glutamic acid, is a significant intermediate in the synthesis of folic acid and is also known as a catabolite of folate.<sup>[2][3][4][5]</sup>

- IUPAC Name: **2-[(4-aminobenzoyl)amino]pentanedioic acid**
- CAS Number: 4230-33-5 (racemic), 4271-30-1 (L-isomer)<sup>[2][6][7]</sup>
- Molecular Formula: C<sub>12</sub>H<sub>14</sub>N<sub>2</sub>O<sub>5</sub><sup>[6][7][8]</sup>

- Synonyms: N-(4-Aminobenzoyl)glutamic acid, p-Aminobenzoylglutamic acid (PABGA), Folic Acid Impurity A.[1][2]

## Physicochemical Properties

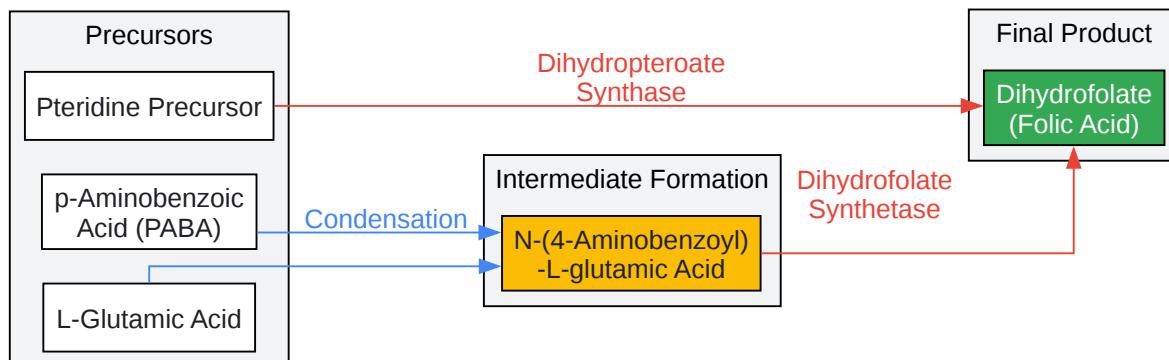
The quantitative physicochemical properties of N-(4-Aminobenzoyl)-L-glutamic acid are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and physiological conditions.

Property	Value	Source(s)
Molecular Weight	266.25 g/mol	[6][7][8]
Melting Point	170 °C (decomposes)	
173-174 °C (decomposes)	[2]	
175 °C (decomposes)	[6]	
Appearance	Off-white to light tan solid/powder	[6][7]
Solubility	DMSO: ~1 mg/mL	[7][8][9]
Dimethylformamide (DMF): ~1 mg/mL	[8][9]	
PBS (pH 7.2): ~1 mg/mL	[8][9]	
Methanol: Soluble	[7]	
Water: Soluble	[7]	
UV/Vis ( $\lambda$ max)	287 nm	[8]
Optical Rotation	$[\alpha]D^{23}$ : -15° (c=2 in 0.1 M HCl)	[2]

Note: A specific boiling point is not reported as the compound decomposes at its melting point. LogP and pKa values are not readily available in literature and would require experimental determination.

## Biological Significance: Role in Folic Acid Synthesis

N-(4-Aminobenzoyl)-L-glutamic acid is a key building block in the enzymatic synthesis of dihydrofolate (folic acid), a crucial vitamin for cellular processes like DNA synthesis and repair. The diagram below illustrates its position as an intermediate.



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Folic Acid Synthesis Pathway Intermediate.

## Experimental Protocols

Detailed methodologies for determining key chemical properties are provided below. These protocols are standard procedures in organic chemistry and pharmaceutical analysis.

### Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Glass capillary tubes (one end sealed)
- Thermometer

- Mortar and pestle (if sample is not a fine powder)

**Procedure:**

- Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[10][11]
- Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[10][12]
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[10]
- Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This allows for a more precise measurement in the subsequent trial.[12]
- Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute. [10]
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

## Solubility Determination

This protocol establishes the solubility of the compound in various solvents, which is crucial for formulation, extraction, and purification processes.

**Apparatus:**

- Small test tubes
- Vortex mixer or spatula for stirring
- Graduated pipettes or analytical balance

- Solvents (e.g., Water, DMSO, PBS, 5% NaOH, 5% HCl)

Procedure:

- Preparation: Add a precisely weighed amount of the compound (e.g., 1 mg) or a specified volume into a clean, dry test tube.[13][14]
- Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube. [13][14][15]
- Mixing: Vigorously shake or vortex the tube for a set period (e.g., 60 seconds).[13][15]
- Observation: Visually inspect the solution. Classify the solubility as:
  - Soluble: The solid dissolves completely, leaving a clear solution.
  - Partially Soluble: Some solid remains undissolved.
  - Insoluble: The solid does not appear to dissolve at all.[15]
- Acid/Base Solubility: For water-insoluble compounds, test solubility in 5% NaOH and 5% HCl. Solubility in NaOH indicates an acidic functional group, while solubility in HCl indicates a basic functional group.[14][16]

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique used to determine the acid dissociation constant(s) (pKa) of a compound by measuring pH changes during titration with a strong acid or base.[17][18]

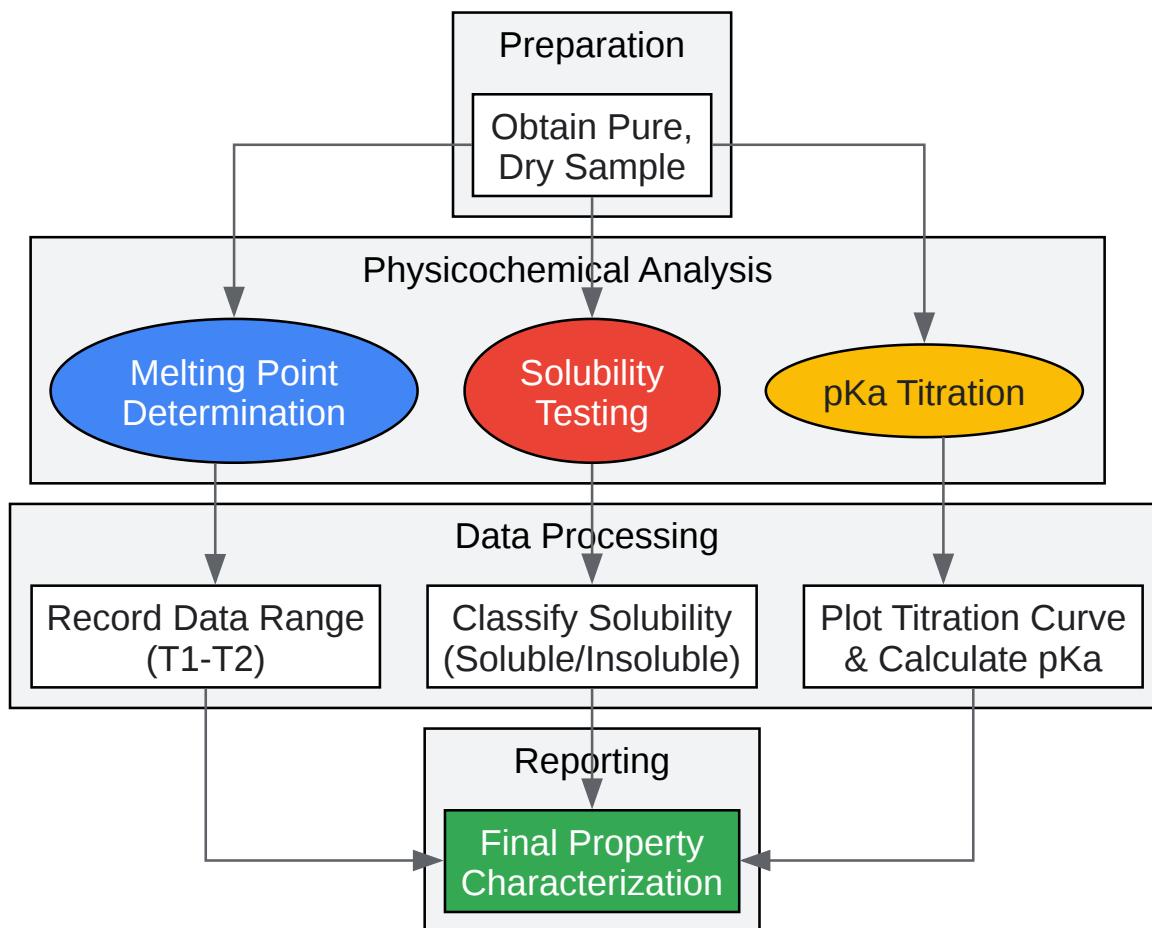
Apparatus:

- Calibrated pH meter with an electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker or reaction vessel

- Standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl)

Procedure:

- Solution Preparation: Accurately prepare a solution of the compound (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[17][19]
- pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) using 0.1 M HCl.[17]
- Titration: Place the vessel on the magnetic stirrer and immerse the pH electrode. Begin adding the 0.1 M NaOH titrant in small, precise increments from the burette.[17][19]
- Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches the basic range (e.g., pH 12).[17]
- Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point(s), which can be identified from the inflection point(s) of the curve.[20]
- Replication: Perform the titration at least in triplicate to ensure accuracy and reproducibility. [17]



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General workflow for chemical property determination.

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